molecular formula C24H23N5S B4569471 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

Cat. No.: B4569471
M. Wt: 413.5 g/mol
InChI Key: KUKJZBDXPOIPEO-UHFFFAOYSA-N
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Description

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate pyrazole derivatives, followed by cyclization and functional group modifications . Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes or ketones under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE apart is its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[3-(1,5-dimethylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5S/c1-16-9-11-19(12-10-16)21-13-23(20-14-25-28(3)17(20)2)29(27-21)24-26-22(15-30-24)18-7-5-4-6-8-18/h4-12,14-15,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJZBDXPOIPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N(N=C3)C)C)C4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 5
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

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